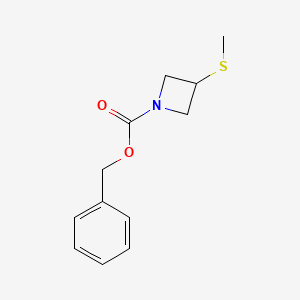
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(methylsulfanyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl3-(methylsulfanyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl3-(methylsulfonyl)azetidine-1-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate: Similar structure but with different substituents on the azetidine ring.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a methylsulfanyl group, which can undergo various chemical transformations. This makes it a versatile compound for use in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
benzyl 3-methylsulfanylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-7-13(8-11)12(14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clé InChI |
IDSWIHPZNYKRKS-UHFFFAOYSA-N |
SMILES canonique |
CSC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


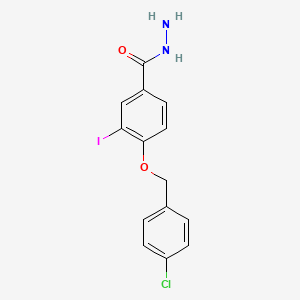
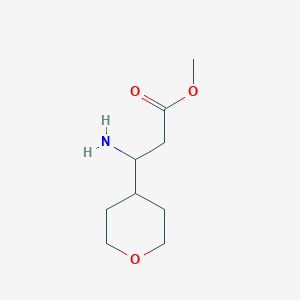
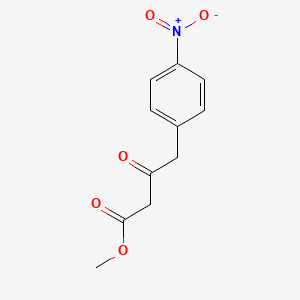
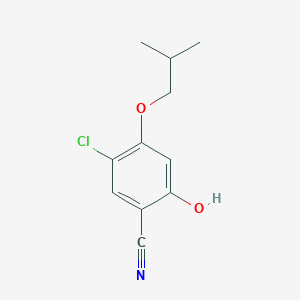

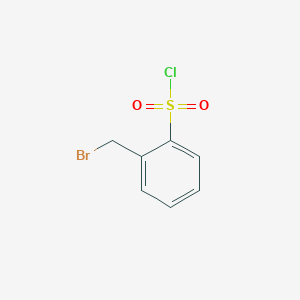
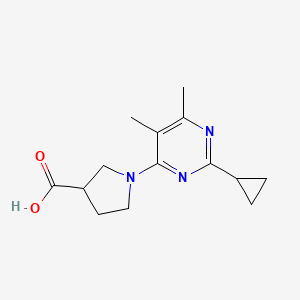

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
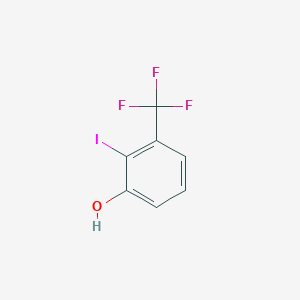
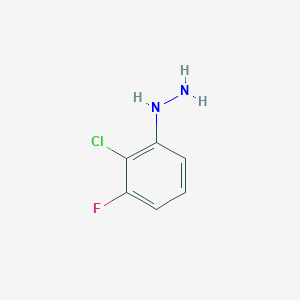

![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

